Bis[(pinacolato)boryl]methane

Catalog No.
S683726
CAS No.
78782-17-9
M.F
C13H26B2O4
M. Wt
268 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(pinacolato)boryl]methane

CAS Number

78782-17-9

Product Name

Bis[(pinacolato)boryl]methane

IUPAC Name

4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane

Molecular Formula

C13H26B2O4

Molecular Weight

268 g/mol

InChI

InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3

InChI Key

MQYZGGWWHUGYDR-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C

Synonyms

2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C

The exact mass of the compound Bis[(pinacolato)boryl]methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis[(pinacolato)boryl]methane is a highly versatile, bench-stable organoboron reagent characterized by two pinacolato boryl (Bpin) groups attached to a central methylene carbon. As a crystalline solid with excellent solubility in organic solvents, it circumvents the handling and purification challenges typically associated with highly polar or moisture-sensitive diboron analogs. In modern synthetic and medicinal chemistry, it functions as a critical methylene dianion equivalent, enabling the construction of complex carbon-carbon bonds through transition-metal-catalyzed cross-coupling, homologation, and Boron-Wittig reactions [1].

Substituting Bis[(pinacolato)boryl]methane with generic analogs severely compromises reaction control, processability, and reproducibility. Methanediboronic acid is highly polar, difficult to purify, and prone to dehydration or oligomerization, making it unsuitable for strictly anhydrous or non-polar catalytic environments. Similarly, bis(catecholato)borylmethane exhibits high moisture sensitivity, complicating storage and industrial scale-up. Monoborylated substitutes, such as methylboronic acid pinacol ester, fundamentally lack the dual-reactivity handle required for sequential functionalization. Crucially, the specific steric and electronic profile of the Bpin groups in this compound allows for precise chemoselective mono-activation—a feature that less sterically hindered or more Lewis-acidic boronate esters fail to replicate reliably without generating uncontrolled double-coupling side products [1].

Controlled Chemoselectivity in sp3-sp2 Cross-Coupling

The gem-diboryl structure of Bis[(pinacolato)boryl]methane allows for highly controlled, chemoselective Suzuki-Miyaura cross-coupling. Research demonstrates that by using an equimolar amount of KOH, the compound predominantly forms a monoborate intermediate. This enables the synthesis of benzylboronates from aryl bromides in high yields while leaving the second Bpin group completely intact for subsequent reactions. In contrast, using excess base or less sterically tuned diboryl reagents leads to the formation of unreactive diborate intermediates or uncontrolled double-coupling side products [1].

Evidence DimensionChemoselective mono-coupling efficiency
Target Compound DataHigh yield of mono-coupled product (single Bpin retention) utilizing 1 eq. KOH
Comparator Or BaselineReactions with excess base or unoptimized diboryl reagents
Quantified DifferenceComplete suppression of diborate-induced stalling and double-coupling
ConditionsPd-catalyzed Suzuki-Miyaura cross-coupling with aryl bromides

Procurement of this exact compound enables chemists to perform sequential, orthogonal functionalizations on a single methylene carbon without complex protection-deprotection steps.

Enantiopurity Retention in Chiral Synthesis

Bis[(pinacolato)boryl]methane is a premier building block for constructing enantioenriched secondary boronate esters. Established methodologies utilize this specific reagent in asymmetric cross-coupling and homologation workflows, allowing for the transfer of the boronic ester moiety to aryl and alkyl scaffolds with >90% enantiomeric excess (ee). Alternative methylene sources or monoboryl reagents either cannot participate in these specific catalytic cycles or result in rapid racemization during the transmetalation step.

Evidence DimensionEnantiomeric excess (ee) retention during cross-coupling
Target Compound Data>90% ee retention in optimized secondary boronate syntheses
Comparator Or BaselineStandard alkylboronates or non-geminal diboryl reagents
Quantified DifferenceEnables asymmetric synthesis that is structurally impossible with monoboryl baselines
ConditionsAsymmetric Suzuki-Miyaura cross-coupling / homologation protocols

For pharmaceutical procurement, securing this specific Bpin derivative is mandatory for accessing chiral secondary boronates required for advanced active pharmaceutical ingredients (APIs).

Superior Bench Stability and Anhydrous Process Compatibility

The steric bulk of the pinacolato ligands renders Bis[(pinacolato)boryl]methane highly resistant to ambient moisture and spontaneous hydrolysis. It is isolated as a stable, crystalline solid (mp 51-55 °C). In stark contrast, methanediboronic acid is notoriously difficult to dehydrate and easily forms oligomeric anhydrides, while bis(catecholato)borylmethane degrades rapidly upon exposure to atmospheric moisture. This stability ensures predictable stoichiometry and consistent catalytic turnover numbers (TON) in sensitive transition-metal reactions .

Evidence DimensionHandling stability and physical state
Target Compound DataBench-stable crystalline solid (mp 51-55 °C), resistant to rapid hydrolysis
Comparator Or BaselineMethanediboronic acid and bis(catecholato)borylmethane
Quantified DifferenceEliminates the need for in situ generation or extreme anhydrous storage protocols
ConditionsStandard laboratory and industrial storage/handling conditions

The solid-state stability directly translates to lower batch-to-batch variability and reduced spoilage costs in industrial scale-up.

Direct Olefination via Boron-Wittig Reaction

Bis[(pinacolato)boryl]methane serves as a highly effective reagent for the Boron-Wittig reaction, allowing the direct conversion of aldehydes into trans-vinyl boronate esters. Upon deprotonation with a strong base (e.g., LiTMP or LiOt-Bu), the resulting stabilized carbanion reacts with aldehydes to yield functionalized alkenes with high E/Z stereoselectivity. Standard Wittig reagents cannot yield these valuable boronate-functionalized olefins, making this compound a unique dual-purpose olefination and borylation reagent .

Evidence DimensionOlefination product utility
Target Compound DataDirect formation of trans-vinyl boronates
Comparator Or BaselineTraditional phosphorus-based Wittig reagents
Quantified DifferenceInstalls a versatile C-B bond simultaneously with the C=C double bond
ConditionsDeprotonation followed by addition to aldehydes

This dual reactivity streamlines synthetic routes by eliminating the need for separate olefination and subsequent cross-metathesis or hydroborylation steps.

Chemoselective Building Block for API Synthesis

Ideal for pharmaceutical workflows requiring the step-wise, controlled functionalization of a methylene carbon. It leverages the compound's ability to undergo mono-Suzuki coupling without affecting the second boronate group, streamlining the synthesis of complex active pharmaceutical ingredients [1].

Synthesis of Chiral Organoboron Therapeutics

The reagent of choice for asymmetric homologations to produce enantioenriched secondary boronate esters. These chiral building blocks are critical intermediates for next-generation targeted therapies where enantiopurity is strictly regulated [1].

Advanced Materials and Polymer Precursors

Utilized in materials science to synthesize complex, multi-functional monomers where the retention of a reactive Bpin group post-initial coupling is necessary for subsequent polymerization, cross-linking, or surface grafting [1].

Streamlined Vinyl Boronate Production

Highly recommended for process chemistry routes that require the direct, stereoselective conversion of aldehydes to trans-vinyl boronates via the Boron-Wittig reaction, bypassing multi-step traditional syntheses involving separate olefination and borylation [1].

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Dates

Last modified: 08-15-2023

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